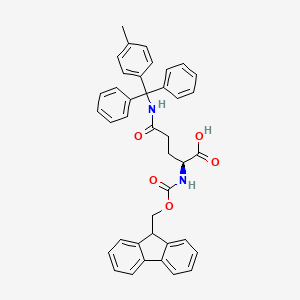

Fmoc-Gln(Mtt)-OH

説明

Significance of Protected Amino Acids in Modern Chemical Synthesis

Protected amino acids are essential tools in modern chemical synthesis, particularly in the realm of peptide chemistry. nih.gov Amino acids possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). altabioscience.com Many amino acids also have reactive side chains. nih.gov During peptide synthesis, these reactive sites must be temporarily blocked or "protected" to prevent unwanted side reactions and to ensure that the amino acids link together in the desired sequence. altabioscience.comnih.gov The use of protecting groups allows for the selective formation of peptide bonds, leading to high yields and purity of the final peptide. altabioscience.com This level of control is crucial for producing synthetic peptides for research, therapeutic, and diagnostic applications. thermofisher.com

Evolution and Principles of Solid-Phase Peptide Synthesis (SPPS)

The field of peptide synthesis was revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, an achievement for which he was awarded the Nobel Prize in Chemistry in 1984. csbio.comcsic.es Prior to SPPS, peptides were synthesized in solution, a laborious process that required the purification of the peptide intermediate after each amino acid addition. csbio.com

SPPS simplifies this process by attaching the first amino acid to an insoluble solid support, typically a resin. wikipedia.orgvapourtec.com The peptide chain is then elongated step-by-step while remaining attached to this support. oup.com The key advantage of this method is that excess reagents and by-products can be easily removed by simple washing and filtration, eliminating the need for time-consuming purification steps between cycles. wikipedia.orgoup.com This approach has enabled the rapid and efficient synthesis of long and complex peptides and has been instrumental in advancing many areas of biological and medical research. jpt.compeptide.com Furthermore, the SPPS process is amenable to automation, which allows for the high-throughput synthesis of peptides. jpt.combachem.com

Over the years, several chemical strategies have been developed for SPPS. One of the most widely used is the Fmoc/tBu strategy. bachem.com This approach utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid and tert-butyl (tBu) based protecting groups for the reactive side chains of the amino acids. peptide.comcsic.es

The Fmoc group is a base-labile protecting group, meaning it is removed by treatment with a mild base, typically a solution of piperidine in a suitable solvent. csbio.compeptide.com This deprotection step exposes the free amino group of the resin-bound peptide, allowing it to react with the next Fmoc-protected amino acid in the sequence. The side-chain protecting groups, based on the tert-butyl group, are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA). csic.esiris-biotech.de This final cleavage step, performed at the end of the synthesis, simultaneously removes the side-chain protecting groups and cleaves the completed peptide from the solid support. The Fmoc/tBu strategy is favored for its milder reaction conditions compared to the older Boc/Bzl strategy, which requires the use of harsh acids like liquid hydrogen fluoride. csbio.comnih.gov

Historical Context and Advantages of SPPS

Role of Protecting Groups in Peptide Chemistry

Protecting groups are fundamental to the success of peptide synthesis, ensuring the specific and controlled formation of peptide bonds. nih.govwikipedia.org They prevent the reactive functional groups of amino acids from participating in unintended reactions. nih.gov

Protecting groups in peptide synthesis can be broadly classified based on their lability and function:

Temporary Protecting Groups: These groups, such as the Fmoc group, protect the α-amino group of the amino acid and are removed at each step of the peptide chain elongation. thermofisher.comiris-biotech.de They must be easily and selectively removable without affecting the permanent protecting groups or the linkage of the peptide to the resin. biosynth.com

Permanent Protecting Groups: These groups, often referred to as side-chain protecting groups, mask the reactive functionalities of the amino acid side chains. thermofisher.comiris-biotech.de They must remain stable throughout the entire synthesis process and are only removed during the final cleavage step. iris-biotech.de

Semi-permanent Protecting Groups: This category of protecting groups is stable during the stepwise elongation of the peptide chain but can be selectively removed while the permanent protecting groups remain intact. iris-biotech.de This allows for specific modifications of the peptide while it is still attached to the solid support. iris-biotech.de

The concept of orthogonality in protecting group strategy is a cornerstone of modern peptide synthesis. wikipedia.orgfiveable.me An orthogonal protection scheme employs a set of protecting groups that can be removed under distinct chemical conditions, without affecting each other. iris-biotech.defiveable.me

The Fmoc/tBu strategy is a prime example of an orthogonal system. peptide.com The base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups are removed by completely different chemical mechanisms. biosynth.com This orthogonality is crucial as it allows for the selective deprotection of the α-amino group at each cycle of the synthesis without prematurely cleaving the side-chain protecting groups. fiveable.me This precise control over the deprotection steps is essential for the successful synthesis of complex peptides, including those with multiple functional groups or modifications such as cyclization or branching. iris-biotech.dersc.org The ability to selectively remove certain protecting groups while others remain intact opens up a vast array of possibilities for creating sophisticated peptide structures. ub.edu

Classification of Protecting Groups (Temporary, Permanent, Orthogonal)

Contextualization of Fmoc-Gln(Mtt)-OH as a Building Block

Within the extensive library of protected amino acids, this compound stands out as a specialized building block designed for sophisticated peptide synthesis strategies. Its utility stems from the unique properties of the glutamine residue and the specific characteristics of the 4-Methyltrityl (Mtt) protecting group.

The Glutamine Residue in Peptide Synthesis

Glutamine (Gln), an α-amino acid, is distinguished by its side chain, which contains a carboxamide group. wikipedia.orgbyjus.com This polar, charge-neutral side chain allows glutamine to participate in a variety of biochemical functions, including protein synthesis and structure, nitrogen transport, and regulation of acid-base balance. wikipedia.orgbyjus.com In peptide structures, the glutamine side chain can form hydrogen bonds, contributing to the peptide's secondary and tertiary structure. However, polyglutamine tracts are also associated with pathological aggregation events, where glutamine residues mediate the initial seeding and subsequent maturation of aggregates. biorxiv.org

Rationale for Side-Chain Protection of Glutamine

The side-chain amide of glutamine presents several challenges during SPPS if left unprotected. A primary concern is the dehydration of the amide group, which can occur under acidic conditions, leading to the formation of a pyroglutamyl residue, particularly if glutamine is at the N-terminus. thermofisher.com Furthermore, the amide can react with carbodiimide coupling reagents, especially during the synthesis of long peptides where it is repeatedly exposed to activation conditions, forming a nitrile. peptide.com

To circumvent these side reactions and improve the solubility of the building block—as Fmoc-Gln-OH has very low solubility in standard organic solvents like DMF—the side chain is typically protected. peptide.comgoogle.com The trityl (Trt) group is a common choice for this purpose, but for more advanced applications requiring selective side-chain manipulation, more specialized groups are necessary. peptide.com

Introduction of 4-Methyltrityl (Mtt) Protecting Group in Peptide Synthesis

The 4-Methyltrityl (Mtt) group is a highly acid-labile protecting group derived from the trityl group. nih.gov Its key feature is its stability to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and its stability to the mildly acidic conditions that might be used to cleave other sensitive protecting groups. However, the Mtt group can be selectively cleaved under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM), often in the presence of a scavenger like triisopropylsilane (TIS). rsc.org This high acid lability distinguishes it from other trityl-based groups and the more robust tBu-based side-chain protectors. peptide.com The Mtt group was specifically developed as a more rapidly cleavable alternative to the standard trityl group for the protection of asparagine and glutamine side chains. nih.gov

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

|---|---|---|---|

| Trityl | Trt | Standard TFA cleavage cocktail (e.g., 95% TFA) | Improves solubility; stable to Fmoc deprotection; generally removed during final cleavage. thermofisher.compeptide.com |

| 4-Methyltrityl | Mtt | Highly acid-labile; 1% TFA in DCM. rsc.orgsigmaaldrich.com | Allows for orthogonal, on-resin side-chain deprotection while other acid-labile groups (like Boc, tBu) remain. peptide.com |

| 4-Methoxytrityl | Mmt | Extremely acid-labile; even more so than Mtt. Cleaved with 1% TFA or AcOH/TFE/DCM. bzchemicals.com | Used when very mild deprotection is required; offers a higher degree of orthogonality. bzchemicals.com |

Specific Role of this compound in Orthogonal Synthesis Schemes

The true value of this compound is realized in orthogonal synthesis strategies, where specific, site-directed modifications of a peptide are required while it is still attached to the solid support. peptide.comvulcanchem.com The unique cleavage property of the Mtt group allows for the selective deprotection of the glutamine side chain without affecting the N-terminal Fmoc group, the tBu or Boc-protected side chains of other amino acids, or the acid-labile linker to the resin. peptide.comresearchgate.net

This selective deprotection opens up a range of synthetic possibilities:

Synthesis of Branched Peptides: After selective removal of the Mtt group, a new peptide chain can be assembled on the newly exposed side-chain amine of glutamine. sigmaaldrich.comresearchgate.net

On-Resin Cyclization: The deprotected glutamine side chain can be reacted with a corresponding deprotected acidic side chain (e.g., from an aspartic or glutamic acid residue) to form a lactam bridge, creating a cyclic peptide. researchgate.net

Site-Specific Labeling: A fluorescent dye, biotin tag, or other reporter molecule can be coupled specifically to the glutamine side chain.

Therefore, this compound serves as a critical tool for chemists to construct complex peptide architectures, such as peptide-based imaging agents, multi-functional peptide scaffolds, and constrained cyclic peptides with enhanced biological activity and stability. vulcanchem.com

| Protecting Group | Location on Peptide | Reagent for Removal | Stability of Other Groups |

|---|---|---|---|

| Fmoc | α-Amine | ~20% Piperidine in DMF | Mtt and tBu/Boc groups are stable. iris-biotech.de |

| Mtt | Gln Side Chain | ~1% TFA in DCM | Fmoc group (if present) and tBu/Boc groups are stable. rsc.orgsigmaaldrich.com |

| tBu, Boc, Pbf, Trt | Other Side Chains & Resin Linker | ~95% TFA (+ scavengers) | Final deprotection and cleavage from resin. thermofisher.com |

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMEYIDZSICTF-BHVANESWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129325 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-23-7 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc-gln Mtt -oh and Its Analytical Validation

Precursor Selection and Chemical Transformations for Mtt-Protection

The synthesis of Fmoc-Gln(Mtt)-OH begins with the selection of appropriate precursors. The primary starting material is L-glutamine. The key transformation is the protection of the side-chain amide nitrogen with the 4-methyltrityl (Mtt) group. This is typically achieved by reacting L-glutamine with a 4-methyltrityl halide, such as 4-methyltrityl chloride (Mtt-Cl), in the presence of a base.

The Mtt group is a derivative of the trityl (Trt) group and is chosen for its specific acid lability. nih.gov It is more acid-sensitive than the Boc group but more stable than the Mmt (methoxytrityl) group, allowing for its selective removal. iris-biotech.depeptide.com This protection prevents potential side reactions of the glutamine side-chain amide during peptide synthesis, such as nitrile formation, and improves the solubility of the amino acid derivative in organic solvents like dimethylformamide (DMF). peptide.com

Reaction Conditions for Derivatization of Glutamine with Mtt and Fmoc Groups

The derivatization process involves two main steps: protection of the side-chain amide with the Mtt group and protection of the α-amino group with the Fmoc group.

Mtt Group Introduction : The side-chain amide of L-glutamine is protected first. The reaction is typically carried out by treating L-glutamine with Mtt-Cl in a suitable solvent system, often involving a non-polar solvent like dichloromethane (DCM) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the hydrochloric acid formed during the reaction.

Fmoc Group Introduction : Following the Mtt protection, the α-amino group is protected using an Fmoc-reagent. A common method involves reacting the Mtt-protected glutamine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in a biphasic system or an organic solvent like dioxane or DMF, often in the presence of a base like sodium bicarbonate or DIPEA to maintain a basic pH. google.comnih.gov The reaction temperature is typically kept low initially and then allowed to warm to room temperature to ensure complete reaction.

The final product, this compound, is a stable, crystalline solid that is readily soluble in solvents commonly used in SPPS. peptide.com

Purification Strategies for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and any di-substituted products. A common purification strategy involves the following steps:

Extraction : The reaction mixture is often worked up by extraction to remove water-soluble impurities and excess reagents.

Crystallization/Precipitation : The crude product can be purified by crystallization or precipitation from a suitable solvent system. For instance, dissolving the crude product in a solvent like ethyl acetate or DCM and then adding a non-polar solvent like hexane or petroleum ether can induce precipitation of the pure compound.

Column Chromatography : For higher purity, silica gel column chromatography is frequently employed. scienceopen.com A gradient of solvents, such as methanol in dichloromethane, is used to elute the product from the column, separating it from impurities based on polarity. scienceopen.com The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methodologies for Purity and Structural Confirmation of this compound

To ensure the synthesized compound is of the correct structure and high purity, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the presence of all constituent parts of the molecule.

¹H NMR : The proton NMR spectrum provides characteristic signals for the Fmoc, Mtt, and glutamine moieties. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the range of 7.30-7.80 ppm. scienceopen.comnih.gov The protons of the Mtt group's aromatic rings are also observed in the aromatic region, while the methyl group of the Mtt moiety shows a characteristic singlet around 2.3 ppm. scienceopen.com The protons of the glutamine backbone (α-H, β-H₂, γ-H₂) and the Fmoc-CH and -CH₂ groups appear at distinct chemical shifts. scienceopen.comnih.gov

¹³C NMR : The carbon NMR spectrum further confirms the structure by showing the expected number of carbon signals with characteristic chemical shifts for the carbonyl carbons (from the carboxylic acid and amide), the aromatic carbons of the Fmoc and Mtt groups, and the aliphatic carbons of the glutamine and Fmoc structures. scienceopen.comnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Protected Amino Acids Data is generalized and can vary based on solvent and experimental conditions.

| Functional Group | Proton | Typical Chemical Shift (ppm) |

|---|---|---|

| Fmoc Group | Aromatic Protons | 7.30 - 7.90 (m) scienceopen.comchemicalbook.com |

| Fmoc Group | CH, CH₂ | 4.20 - 4.40 (m) scienceopen.comchemicalbook.com |

| Glutamine Backbone | α-H | ~4.1-4.3 (m) scienceopen.com |

| Glutamine Backbone | β-CH₂ | ~1.9-2.2 (m) scienceopen.com |

| Glutamine Backbone | γ-CH₂ | ~2.3-2.5 (m) |

| Mtt Group | Aromatic Protons | ~7.1-7.4 (m) |

Chromatographic methods are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final product. The compound is injected onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgchapman.edu The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is generally required for use in SPPS.

Liquid Chromatography-Mass Spectrometry (LC/MS) : This technique couples the separation power of HPLC with the detection capability of mass spectrometry. It not only confirms the purity of the compound but also verifies its molecular weight. The mass spectrometer will show a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound, providing definitive confirmation of its identity. scienceopen.comrsc.org

Table 2: Typical HPLC and LC/MS Parameters Parameters are illustrative and subject to optimization for specific systems.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) rsc.org |

| Mobile Phase A | Water with 0.1% TFA rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA rsc.org |

| Gradient | Linear gradient of B into A (e.g., 10% to 90% B over 20 min) rsc.org |

| Flow Rate | ~1.0 mL/min rsc.org |

| Detection | UV at 220 nm and/or 264 nm (for Fmoc group) nih.govchapman.edu |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode |

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(4-methyltrityl)-L-glutamine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Mtt | 4-Methyltrityl |

| Trt | Trityl |

| Mmt | Methoxytrityl |

| tBu | tert-Butyl |

| Boc | tert-Butoxycarbonyl |

| Mtt-Cl | 4-Methyltrityl chloride |

| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| DIPEA | N,N-Diisopropylethylamine |

| TEA | Triethylamine |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| LC/MS | Liquid Chromatography-Mass Spectrometry |

| NMR | Nuclear Magnetic Resonance |

Orthogonal Deprotection Strategies and Mechanisms Utilizing Fmoc-gln Mtt -oh in Spps

Controlled On-Resin Deprotection Protocols for Glutamine Side Chain

The selective removal of the 4-methyltrityl (Mtt) protecting group from the side chain of glutamine is a critical step in solid-phase peptide synthesis (SPPS) for strategies requiring site-specific modification, such as the synthesis of branched or cyclic peptides. The Mtt group is designed to be orthogonal to the base-labile Nα-Fmoc group and the highly acid-labile resin linkers and other side-chain protecting groups (like tBu, Boc, Trt). vulcanchem.comiris-biotech.de This orthogonality allows for its removal on the solid support without disturbing the rest of the protected peptide. vulcanchem.com

Deprotection of the Mtt group is achieved under mild acidic conditions, which cleave the Mtt group via a mechanism that forms a stabilized trityl cation. vulcanchem.com The process is typically monitored visually, as the release of the methyltrityl cation into the acidic solution often produces a distinct yellow color. researchgate.netthermofisher.com A variety of protocols have been developed to achieve this selective cleavage, with the choice of reagent and conditions often tailored to the specific peptide sequence and the acid sensitivity of the resin linker. researchgate.netresearchgate.net

Commonly used deprotection cocktails involve low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM). researchgate.netresearchgate.net Concentrations typically range from 1-3% TFA. researchgate.netresearchgate.net However, to further refine the process and minimize side reactions, other reagent systems have been explored. These include mixtures containing hexafluoroisopropanol (HFIP), which is known to facilitate Mtt removal under very mild conditions, or combinations of acetic acid (AcOH) and trifluoroethanol (TFE) in DCM. researchgate.netresearchgate.netsigmaaldrich.com The reaction is often performed in multiple, short treatments to control the extent of deprotection and minimize exposure of the peptide to acidic conditions. researchgate.netwiley-vch.de

Below is a table summarizing various reported protocols for the on-resin deprotection of the Mtt group.

| Reagent Cocktail | Concentration | Typical Protocol | Reference |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-2% (v/v) | Multiple treatments (e.g., 3 to 5 times) for 5-10 minutes each. | researchgate.netresearchgate.netwiley-vch.de |

| Acetic Acid/Trifluoroethanol/DCM | 1:2:7 (v/v/v) | Single treatment for 1 hour at room temperature. | researchgate.netresearchgate.net |

| Hexafluoroisopropanol (HFIP) in DCM | 30% (v/v) | Multiple treatments (e.g., 3 times) for 5 minutes each. | researchgate.net |

| Perfluoro-tert-butanol in DCM | 30% (v/v) | Multiple treatments (e.g., 3 times) for 15 minutes each. | researchgate.net |

Challenges and Optimization in Selective Deprotection

While the selective removal of the Mtt group is a cornerstone of many advanced peptide synthesis strategies, the process is not without its challenges. The primary difficulty lies in the narrow window of acid lability that separates the Mtt group from other acid-sensitive elements of the peptide-resin conjugate, namely the linker anchoring the peptide to the solid support and other side-chain protecting groups (e.g., Boc, tBu, and even Trt). researchgate.netbeilstein-journals.org Achieving complete removal of the Mtt group without inducing premature cleavage of the peptide from the resin or causing unwanted side reactions requires careful optimization of deprotection protocols. researchgate.netbeilstein-journals.org

Key challenges include:

Premature Cleavage : The acidic conditions required to remove the Mtt group can be sufficient to partially cleave highly acid-sensitive linkers (e.g., 2-chlorotrityl chloride resin), leading to loss of yield. researchgate.netbeilstein-journals.org

Incomplete Deprotection : Conversely, conditions that are too mild may result in incomplete removal of the Mtt group, preventing subsequent modification of the glutamine side chain. researchgate.net

Adduct Formation : The Mtt cation generated during deprotection is an electrophile that can react with nucleophilic side chains of other amino acids in the sequence, such as tryptophan and tyrosine, forming unwanted adducts. thermofisher.compeptide.com

These challenges are often sequence-dependent and require empirical adjustment of deprotection conditions for each specific peptide. researchgate.net

Minimizing Premature Cleavage of Peptide from Resin

A significant challenge during the on-resin deprotection of the Mtt group is preventing the premature cleavage of the peptide from the solid support. researchgate.netbeilstein-journals.org This issue is particularly pronounced when using highly acid-labile resins, such as 2-chlorotrityl chloride or other trityl-based linkers, which are specifically designed for cleaving the final peptide under very mild acidic conditions. beilstein-journals.orgpeptide.com

The stability of various trityl-based groups to acid follows a general order, with the Mtt group being more labile than the trityl group often used in resin linkers. beilstein-journals.org However, this difference in lability can be slight, and the conditions used for Mtt removal (e.g., 1-2% TFA in DCM) can initiate cleavage from the resin. researchgate.netresearchgate.netbeilstein-journals.org For instance, attempts to deprotect a Lys(Mtt) residue on a resin with 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM have been reported to cause concurrent cleavage of the peptide chain from the support. researchgate.netbeilstein-journals.org

Optimization Strategies:

Careful Selection of Reagents : Using reagent systems known for milder Mtt deprotection, such as cocktails containing HFIP, can sometimes achieve cleavage of the protecting group while minimizing cleavage from the resin. researchgate.net

Control of Reaction Time and Temperature : Performing the deprotection with multiple short treatments rather than a single prolonged exposure to acid can help control the reaction. wiley-vch.de Conducting the reaction at a reduced temperature (e.g., 0°C) may also slow the rate of resin cleavage relative to Mtt removal. wiley-vch.de

Resin Choice : For syntheses requiring Mtt deprotection, using a more acid-stable linker (e.g., Wang or PAL resin) can be an effective strategy, although this necessitates harsher conditions (e.g., high concentrations of TFA) for the final cleavage of the peptide. thermofisher.comuniversiteitleiden.nl

Monitoring : Analyzing the acidic filtrates after each deprotection step by methods like RP-HPLC can reveal the extent of premature peptide cleavage, allowing for adjustment of the protocol. researchgate.net

Suppressing Adduct Formation on Sensitive Residues

During the acidic removal of the Mtt group, a 4-methyltrityl cation is generated as a byproduct. vulcanchem.com This carbocation is a reactive electrophile that can be "scavenged" by nucleophilic side chains present in the peptide sequence, leading to the formation of undesired, covalently modified byproducts. thermofisher.compeptide.com This side reaction can significantly reduce the yield of the target peptide and complicate its purification.

Amino acids with electron-rich side chains are particularly susceptible to alkylation by the Mtt cation. thermofisher.com The indole ring of tryptophan is highly nucleophilic and prone to modification. thermofisher.compeptide.com Other sensitive residues include methionine, cysteine, and tyrosine. thermofisher.compeptide.com

Optimization Strategies:

To prevent these side reactions, "scavengers" are added to the deprotection cocktail. thermofisher.com Scavengers are nucleophilic reagents that are present in excess and react rapidly with the liberated carbocations, effectively quenching them before they can modify the peptide. researchgate.netthermofisher.com

Trialkylsilanes : The most common and effective scavenger for this purpose is triisopropylsilane (TIS). researchgate.netwiley-vch.de TIS efficiently reduces the trityl cation to an inert hydrocarbon (methyl-triphenylmethane). It is typically added to the deprotection cocktail at a concentration of 1-5%. researchgate.netwiley-vch.denih.gov

Thiol-based Scavengers : In some cases, thiol scavengers like 1,2-ethanedithiol (EDT) are used, especially during the final cleavage cocktail, to protect residues like cysteine. chapman.edu However, for on-resin Mtt deprotection, TIS is generally preferred.

The table below outlines sensitive residues and the common strategy to prevent adduct formation.

| Sensitive Residue | Potential Side Reaction | Recommended Scavenger |

| Tryptophan (Trp) | Alkylation of the indole ring | Triisopropylsilane (TIS) |

| Tyrosine (Tyr) | Alkylation of the phenol ring | Triisopropylsilane (TIS) |

| Methionine (Met) | S-alkylation | Triisopropylsilane (TIS) |

| Cysteine (Cys) | S-alkylation (if unprotected) | Triisopropylsilane (TIS) |

By incorporating an appropriate scavenger like TIS into the mild acidic deprotection solution, the formation of adducts on sensitive residues can be effectively suppressed, ensuring the chemical integrity of the peptide during the selective removal of the Gln(Mtt) side-chain protection. researchgate.netwiley-vch.de

Applications of Fmoc-gln Mtt -oh in Advanced Peptide Synthesis

Synthesis of Branched Peptides via Glutamine Side Chain

Peptide branching, or the synthesis of peptides with a secondary peptide chain attached to the side chain of an amino acid in the primary sequence, is a powerful technique for creating molecules like synthetic vaccines, multimeric ligands, and drug delivery systems.

The introduction of a branch point at a glutamine position relies on the principles of orthogonal protection. researchgate.net While Fmoc-Gln(Mtt)-OH protects the side-chain amide, creating a branch typically requires a more reactive functional group like a free amine or a carboxylic acid. Therefore, the strategy often involves using an orthogonally protected glutamic acid (Glu) or a related amino acid derivative at the desired branching position. The Mtt group is more commonly employed to protect the side-chain amine of lysine (Fmoc-Lys(Mtt)-OH) to create an amino-based branch point. researchgate.netgoogle.com

To create a branch via an amide bond at a glutamine position, a common approach is to:

Incorporate an amino acid with a side-chain carboxyl group protected by a hyper-acid-labile group, such as Fmoc-Glu(O-2-PhiPr)-OH, where 2-PhiPr is the 2-phenylisopropyl ester.

Assemble the main peptide chain using standard Fmoc/tBu chemistry. researchgate.net

Once the main chain is complete, selectively deprotect the side-chain ester. The 2-PhiPr group, like Mtt, can be removed with 1% TFA without disturbing other protecting groups.

Couple the first amino acid of the new branch chain to the now-free side-chain carboxyl group of the glutamic acid residue.

Elongate the branch chain using standard Fmoc-SPPS cycles.

This creates a new peptide chain linked via an isopeptide bond to the glutamic acid side chain, effectively mimicking a branch at a glutamine residue.

Following the selective deprotection of the side-chain protecting group (e.g., Mtt from a lysine residue or 2-PhiPr from a glutamic acid residue), the newly exposed functional group is ready for coupling. researchgate.netnih.gov Standard peptide coupling reagents are used to attach the first building block of the secondary chain. researchgate.net

Commonly used coupling agents for this step include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium-hexafluorophosphate)

These reagents, typically used in the presence of a base like N,N-Diisopropylethylamine (DIPEA), efficiently activate the carboxylic acid of the incoming Fmoc-protected amino acid, allowing it to form a stable amide bond with the deprotected side chain on the resin-bound peptide. nih.govnih.gov This process can be used to couple not only secondary amino acids but also various linkers or functional moieties, enabling the synthesis of highly complex and multifunctional peptide constructs. researchgate.net

Strategy for Introducing Branch Points

Preparation of Cyclic Peptides through Glutamine Side Chain Functionalization

Peptide cyclization is a key strategy to improve conformational stability, receptor binding affinity, and resistance to enzymatic degradation. biosyn.com Forming a cyclic structure involving the glutamine side chain is typically achieved by creating a lactam (amide) bridge between the side chain of a glutamic acid residue (the precursor to glutamine) and an amino acid with a side-chain amino group, such as lysine or ornithine. biosyn.comresearchgate.net

The synthesis of side-chain-to-side-chain lactam-bridged peptides is a classic application of orthogonal protecting groups. biosyn.comresearchgate.net The strategy involves positioning two specific amino acids in the linear peptide sequence whose side chains are destined to be linked. nih.gov An acid-labile group (like Mtt on lysine) is paired with another orthogonal group (like 2-PhiPr or Allyl on glutamic/aspartic acid). nih.govnih.gov

A representative strategy for forming a lactam bridge between a lysine and a glutamic acid residue is as follows:

The linear peptide is assembled on a solid support using Fmoc-SPPS. Fmoc-Lys(Mtt)-OH and Fmoc-Glu(O-2-PhiPr)-OH (or a similar pair) are incorporated at the desired positions. nih.govuq.edu.au

After assembly, both the Mtt and 2-PhiPr groups are removed on-resin using a dilute acid solution (e.g., 1-2.5% TFA in DCM). nih.govuq.edu.au This exposes the lysine's ε-amino group and the glutamic acid's γ-carboxyl group.

An intramolecular coupling reaction is then initiated on the solid support using a suitable coupling reagent (like PyBOP or HATU) and a base. nih.govnih.gov This forms a stable amide bond (a lactam bridge) between the two side chains.

Finally, the cyclic peptide is cleaved from the resin, and the remaining permanent protecting groups are removed with strong acid.

| Amino Acid 1 (Amine Donor) | Amino Acid 2 (Carboxyl Donor) | Deprotection/Cyclization Strategy |

|---|---|---|

| Fmoc-Lys(Mtt)-OH | Fmoc-Asp(O-2-PhiPr)-OH | Simultaneous removal of Mtt and 2-PhiPr with dilute TFA, followed by on-resin cyclization with PyBOP/DIPEA. nih.govuq.edu.au |

| Fmoc-Dap(Mtt)-OH | Fmoc-Asp(OAll)-OH | Sequential removal: Allyl (All) group removed with Pd(0) catalyst, then Mtt group with dilute TFA. On-resin cyclization with PyBOP/HOBt/NMM. nih.gov |

| Fmoc-Lys(Boc)-OH | Fmoc-Glu-OH | This pair is not orthogonal for on-resin cyclization. Boc is removed with strong acid, typically during final cleavage, making it unsuitable for this specific on-resin strategy. researchgate.net |

While lactam bridges are the most common, the functional handle provided by a deprotected glutamic acid side chain can be used for other types of cyclization. For example, by coupling a molecule containing a different reactive group, one could form thioether bridges or triazole rings via "click chemistry". A clickable glutamine (CliQ) derivative has been developed by functionalizing the glutamic acid side chain with a propargyl group, enabling cycloaddition reactions with azide-containing partners. nih.gov This expands the toolbox for creating novel cyclic peptide topologies with diverse physicochemical properties.

Lactam Formation via Glutamine Side Chain

Site-Specific Modification and Bioconjugation on Solid Support

The ability to selectively deprotect a single side chain on a fully assembled, resin-bound peptide is invaluable for site-specific labeling and bioconjugation. nih.govresearchgate.net Incorporating a residue like this compound or, more commonly, Fmoc-Lys(Mtt)-OH, allows for the precise introduction of probes, tags, or other molecules at a defined position. nih.govresearchgate.net

The general procedure is straightforward:

Synthesize the full-length peptide on the solid support, incorporating this compound or a related Mtt-protected amino acid at the desired modification site. nih.gov

Selectively remove the Mtt group using a mild acid treatment. A common and effective cocktail is 1% TFA in DCM, often containing a scavenger like triisopropylsilane (TIS) to quench the reactive trityl cation that is released. nih.govpeptide.com The deprotection is often repeated several times to ensure complete removal, which can be monitored by the disappearance of the intense yellow color of the Mtt cation. researchgate.net

After washing the resin, the peptide with its newly liberated side-chain functional group is ready for conjugation.

A molecule of interest (e.g., a fluorescent dye like FITC, a biotin affinity tag, or a polyethylene glycol (PEG) chain) that has a reactive carboxyl group is then coupled to the exposed side-chain amine using standard coupling chemistry. researchgate.net

This on-resin approach is highly efficient as it allows for easy removal of excess reagents by simple filtration and washing, simplifying the purification of the final modified peptide after cleavage from the support. nih.gov

Separately, enzymatic methods offer an alternative for site-specific modification of glutamine. Microbial transglutaminase (mTG) can catalyze the formation of a stable isopeptide bond between the side-chain amide of a glutamine residue and a primary amine on a substrate molecule. nih.govacs.org This chemo-enzymatic approach is highly specific and can be used to conjugate proteins and peptides, sometimes targeting a single, highly accessible glutamine residue. acs.org

| Reagent Cocktail (v/v) | Typical Conditions | Notes |

|---|---|---|

| 1-2% TFA / 1-2% TIS in DCM | 5 to 12 washes, 1-5 min each at RT | Most common method. TIS scavenger is crucial to prevent side reactions. nih.govresearchgate.net |

| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 washes, 5-15 min each at RT | Milder, non-acidic alternative for very sensitive peptides. researchgate.netresearchgate.net |

| Acetic Acid / TFE / DCM (1:2:7) | ~1 hour at RT | Very mild, but may be slow or ineffective on certain resins. peptide.com |

Strategies for Labeling and Tagging Peptides

The orthogonal nature of the Mtt protecting group is central to modern strategies for site-specific peptide labeling and tagging. In Fmoc-based SPPS, the standard procedure involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. beilstein-journals.org While the α-amino group is temporarily protected by the Fmoc group, which is removed at each cycle, the reactive side chains of trifunctional amino acids are protected by groups that are stable to the basic conditions of Fmoc removal. nih.gov

The Mtt group on the glutamine side chain is stable to the piperidine treatment used for Fmoc deprotection. vulcanchem.com However, it can be selectively cleaved on the resin using a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). vulcanchem.comsigmaaldrich.com This selective deprotection exposes a primary amide on the glutamine side chain at a specific position in the peptide sequence. This newly freed functional group becomes a unique handle for chemical modification, allowing for the attachment of various labels and tags while the peptide remains anchored to the solid support. This approach is a cornerstone for creating peptide probes used to study protein-protein interactions and other biological processes. vulcanchem.com

Table 1: Orthogonal Deprotection of this compound

| Protecting Group | Position | Deprotection Conditions | Selectivity |

|---|---|---|---|

| Fmoc | α-Amine | 20% Piperidine in DMF | Removes Fmoc; Mtt and other acid-labile groups (e.g., Boc, tBu) remain intact. vulcanchem.com |

| Mtt | Side-Chain Amide | 1-5% TFA in DCM (with scavengers) | Selectively removes Mtt; Fmoc (if present), Boc, tBu, and other standard protecting groups remain intact. vulcanchem.comnih.govsigmaaldrich.com |

Attachment of Probes or Reporter Groups to the Glutamine Side Chain

Once the Mtt group is selectively removed from the glutamine residue, the exposed side-chain amide can be chemically modified. This enables the covalent attachment of a wide array of probes and reporter groups. A common application is the introduction of fluorescent labels, which are essential tools in biochemical and cellular research. For instance, after on-resin Mtt deprotection, a fluorescent dye containing a reactive carboxyl group can be coupled to the glutamine side chain using standard peptide coupling reagents. nih.gov

This strategy has been demonstrated effectively in the synthesis of doubly fluorescent-labeled peptide analogs. nih.gov In one such example, a fluorescent reporter, 5-(2-aminoethylamino)-1-naphthalenesulfonic acid (EDANS), was coupled to the N-terminus, and after the full peptide assembly, an Mtt group on a diaminopropionic acid (Dpr) residue was selectively removed to allow for the attachment of a second reporter, 7-nitrobenz-2-oxa-1,3-diazole (NBD). nih.gov A similar strategy is directly applicable to this compound for modifying the glutamine side chain. The ability to introduce such modifications at specific sites is crucial for developing peptide-based imaging agents and probes for studying enzyme-substrate interactions. vulcanchem.com

Table 2: Examples of Probes for Side-Chain Attachment

| Probe/Reporter Group Type | Example | Attachment Chemistry |

|---|---|---|

| Fluorescent Dyes | 5(6)-TAMRA, 7-nitrobenz-2-oxa-1,3-diazole (NBD) | Amide bond formation via coupling reagents (e.g., PyBOP, HBTU) to the deprotected side chain. nih.govnih.gov |

| Biotin | Biotin | Amide bond formation for affinity purification or detection. peptide.com |

| Quenchers | Dabcyl | Coupling via its carboxylic acid to the deprotected side-chain amine. sigmaaldrich.com |

| Lipids | Fatty Acids | Coupling of a fatty acid moiety to enhance pharmacokinetic properties. beilstein-journals.orgambeed.com |

Fragment Condensation and Convergent Peptide Synthesis

This compound is a valuable tool for convergent peptide synthesis, an approach where smaller, protected peptide fragments are synthesized separately and then joined together. google.com This strategy is often more efficient for producing very long or complex peptides compared to a linear, stepwise synthesis. chimia.ch

The selective deprotection of the Mtt group on a glutamine residue within a fully protected peptide fragment allows for the creation of a unique ligation site. This site can be used to attach another peptide fragment or a complex molecule. For example, a peptide fragment can be synthesized and its Gln(Mtt) side chain deprotected on the resin. Subsequently, another molecular entity, such as a second peptide or a non-peptidic scaffold, can be coupled to this site. This methodology is particularly powerful for creating branched peptides, where a second peptide chain is built off the side chain of an amino acid in the main backbone. sigmaaldrich.comresearchgate.net The use of Fmoc-Lys(Mtt)-OH in the synthesis of branched peptides is well-documented and the chemical principles are directly transferable to this compound. google.comresearchgate.net This approach provides a pathway to complex, higher-order structures that can mimic natural proteins or present multiple ligands. researchgate.net

Methodological Developments for Integrating this compound into Automated SPPS

The rise of automated SPPS has revolutionized peptide manufacturing, and the integration of specialized building blocks like this compound is a key aspect of this progress. beilstein-journals.orgnih.gov Fmoc-based chemistry is highly amenable to automation because it avoids the use of harsh, corrosive reagents like hydrofluoric acid (HF) in the synthesis cycles. nih.gov this compound and other Mtt-protected amino acids are fully compatible with standard automated Fmoc-SPPS protocols. google.combachem.com The coupling steps, using reagents like HBTU or DIC/Oxyma, and the piperidine-mediated Fmoc deprotection steps proceed under standard automated conditions. ambeed.comchapman.edu

The selective removal of the Mtt group is typically performed as a manual or semi-automated step outside the main iterative cycle of the synthesizer. nih.govambeed.com After the automated assembly of the peptide backbone is complete, the resin is treated with a dilute TFA solution to cleave the Mtt group. ambeed.com Following this selective deprotection, the subsequent on-resin modification, such as the coupling of a label or another fragment, can be performed manually or programmed into the synthesizer's protocol. This seamless integration allows for the efficient, high-throughput production of complex, side-chain-modified peptides, which are increasingly important as therapeutic agents and research tools. beilstein-journals.org

Comparative Analysis of Glutamine Protecting Group Strategies in Spps

Comparison of Mtt with Trityl (Trt) for Glutamine Protection

The trityl (Trt) and 4-methyltrityl (Mtt) groups are both widely used for the side-chain protection of glutamine in Fmoc-based SPPS. peptide.comnih.gov Both are bulky groups that offer steric hindrance, preventing unwanted side reactions. peptide.com However, they exhibit key differences in their chemical properties and impact on the synthetic process.

A primary distinction between the Mtt and Trt protecting groups lies in their acid lability. The Mtt group is significantly more acid-labile than the Trt group. nih.govvulcanchem.com This difference is attributed to the electron-donating methyl group on one of the phenyl rings of the trityl system in Mtt, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. vulcanchem.com

The Trt group typically requires strong acidic conditions for removal, commonly 95% trifluoroacetic acid (TFA) for 1 to 3 hours. vulcanchem.comadvancedchemtech.com In contrast, the Mtt group can be cleaved under much milder acidic conditions, such as 1-5% TFA in dichloromethane (DCM). vulcanchem.com This high acid sensitivity of the Mtt group allows for its selective removal while other acid-labile protecting groups, like tert-butyl (tBu), remain intact on the peptide-resin. vulcanchem.comiris-biotech.de This orthogonality is highly valuable for the synthesis of complex peptides requiring site-specific modifications, such as cyclization or branching. vulcanchem.com

The general order of acid lability for these trityl-based protecting groups is: Mmt (4-methoxytrityl) > Mtt > Trt. peptide.comnih.gov While only 3% to 8% of the Mtt group is removed under mild acetic acid conditions, the same conditions can cleave 75% to 80% of the more labile Mmt group. peptide.com

Table 1: Comparison of Cleavage Conditions for Mtt and Trt Protecting Groups

| Protecting Group | Reagent | Concentration | Duration | Selectivity |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) | 90-95% | 1-3 hours | Non-selective, cleaves most acid-labile groups |

| 4-Methyltrityl (Mtt) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-5% | ~1 hour | Selective removal, leaves tBu and other less acid-labile groups intact |

This table provides a general overview of the cleavage conditions. Optimal conditions may vary depending on the specific peptide sequence and other protecting groups present.

The choice between Mtt and Trt can influence the purity and yield of the final peptide. The use of Fmoc-Gln(Trt)-OH has been reported to result in significantly purer peptides compared to other derivatives for introducing glutamine. advancedchemtech.com The robust nature of the Trt group under standard Fmoc-SPPS conditions minimizes premature deprotection and subsequent side reactions.

A significant advantage of using both Trt and Mtt protecting groups is the improved solubility of the corresponding Fmoc-amino acid derivatives. peptide.com Unprotected Fmoc-Gln-OH has very low solubility in common SPPS solvents like N,N-dimethylformamide (DMF). peptide.comgoogle.com This poor solubility can hinder coupling efficiency. google.com In contrast, Fmoc-Gln(Trt)-OH and Fmoc-Gln(Mtt)-OH exhibit good solubility in organic solvents, comparable to other standard Fmoc-amino acids, facilitating smoother and more efficient coupling reactions. peptide.comvulcanchem.comadvancedchemtech.com

Impact on Peptide Purity and Yield

Evaluation Against Other Orthogonal Protecting Groups for Glutamine (e.g., Tmob, Xanthenyl)

Besides Mtt and Trt, other protecting groups have been developed for glutamine, each with its own set of properties.

Tmob (2,4,6-trimethoxybenzyl) : The Tmob group is another acid-labile protecting group used for glutamine. google.com It is cleaved rapidly with 95% TFA, with a half-life of less than one minute. google.comgoogle.com Fmoc-Gln(Tmob)-OH also demonstrates good solubility in organic solvents and can be coupled directly without significant side reactions. google.com The Tmob group is stable in 80% acetic acid, offering a degree of orthogonality. google.comgoogle.com

Xan (Xanthenyl) : The xanthenyl group is commonly used for asparagine and glutamine protection in Boc-based SPPS. peptide.com While it can be used in Fmoc chemistry, its removal also requires acidic conditions, making it less ideal for strategies requiring full orthogonality with other acid-labile groups. acs.orgdiva-portal.org

The key advantage of Mtt over these and other protecting groups remains its well-characterized and highly selective cleavage under very mild acidic conditions, making it a preferred choice for complex, multi-step on-resin modifications.

Influence on Side Reactions During Peptide Synthesis (e.g., Dehydration, Diketopiperazine Formation)

Protecting the side-chain amide of glutamine is crucial for preventing several side reactions during peptide synthesis.

Dehydration : During the activation step of coupling, particularly with carbodiimide reagents, the unprotected side-chain amide of glutamine can undergo dehydration to form a nitrile. peptide.comgoogle.com The bulky Trt and Mtt groups sterically hinder this side reaction, leading to cleaner peptide products. advancedchemtech.compeptide.com

Diketopiperazine Formation : This side reaction involves the cyclization of a dipeptide, leading to its cleavage from the resin and termination of the peptide chain. peptide.comiris-biotech.de While this is more sequence-dependent and prevalent with N-terminal proline residues, the use of bulky protecting groups on the second amino acid can sometimes influence the rate of this reaction. However, the primary strategy to avoid diketopiperazine formation is often the use of specialized resins or dipeptide building blocks. peptide.comiris-biotech.deslideshare.net

Pyroglutamate Formation : N-terminal glutamine residues can cyclize to form pyroglutamate, especially under acidic or basic conditions, which terminates the peptide chain. peptide.commdpi.com Using a bulky side-chain protecting group like Trt or Mtt can help minimize this side reaction until the final deprotection step. researchgate.net

Advantages and Limitations of this compound in Specific Synthetic Scenarios

The unique properties of this compound define its suitability for specific applications in peptide synthesis.

Advantages:

Orthogonal Deprotection : The primary advantage is the ability to selectively remove the Mtt group on-resin using dilute TFA, without affecting other acid-labile groups like tBu or Boc. vulcanchem.comiris-biotech.denih.gov This is invaluable for the synthesis of:

Cyclic peptides : Forming lactam bridges between the glutamine side chain and another residue.

Branched peptides : Synthesizing peptide dendrimers or attaching other molecules to the glutamine side chain.

Site-specifically modified peptides : Introducing fluorescent labels, biotin, or other moieties at a specific glutamine residue.

Improved Solubility : Like the Trt group, the Mtt group enhances the solubility of the Fmoc-glutamine derivative, leading to more efficient couplings. peptide.com

Limitations:

Potential for Premature Cleavage : The high acid lability of the Mtt group can be a drawback when using highly acid-sensitive linkers, such as 2-chlorotrityl, as it may lead to some loss of the peptide from the resin during selective deprotection. nih.govbeilstein-journals.org

Cost : Specialized, orthogonally protected amino acids like this compound can be more expensive than their standard counterparts like Fmoc-Gln(Trt)-OH.

Mechanistic Studies and Kinetic Considerations in Mtt-protected Systems

Kinetic Studies of Mtt Removal from Amino Acid Side Chains (drawing general principles from Lys/His Mtt protection)

The rate of Mtt group removal is a critical parameter that dictates its selective cleavage without affecting other protecting groups or the resin linkage. researchgate.net Kinetic studies, primarily conducted on Mtt-protected lysine residues, provide general principles applicable to other amino acids like glutamine. The cleavage of the Mtt group is significantly faster than that of the more robust trityl (Trt) group but slower than the highly acid-sensitive 4-methoxytrityl (Mmt) group. beilstein-journals.org

The order of acid lability for these related protecting groups is generally established as: Mmt > Mtt > Trt. beilstein-journals.org This hierarchy is fundamental to achieving selectivity. For instance, under mild acidic conditions using a mixture of acetic acid, trifluoroethanol, and dichloromethane, 75-80% of an Mmt group can be cleaved within 30 minutes, whereas only 3-8% of the Mtt group is removed under the same conditions. peptide.com The Mtt group can be fully removed using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). ug.edu.pl However, prolonged treatment times are sometimes necessary, which can risk the integrity of other acid-labile groups. researchgate.net The density of functional groups on the resin can also impact cleavage kinetics; a higher density may hinder the removal of the Mtt group, necessitating longer reaction times. researchgate.net

| Protecting Group | Relative Acid Lability | Common Deprotection Condition | Reference |

| Mmt (4-methoxytrityl) | High | 1% TFA in DCM (very rapid) | researchgate.net |

| Mtt (4-methyltrityl) | Medium | 1% TFA in DCM; 30% HFIP in DCM | researchgate.netug.edu.pl |

| Trt (Trityl) | Low | Higher conc. TFA; cocktail with scavengers | chempep.com |

A comparative table of trityl-based protecting groups.

Factors Influencing Deprotection Rates and Selectivity (e.g., solvent, acid concentration, temperature)

The rate and selectivity of Mtt deprotection are highly dependent on several reaction parameters. Careful optimization of these factors is crucial for successful on-resin side-chain manipulation. researchgate.net

Acid Concentration: The concentration of the acid, typically TFA, is the most significant factor. A low concentration, often 1-2% TFA in DCM, is sufficient to cleave the Mtt group. beilstein-journals.orgresearchgate.net Increasing the acid concentration accelerates the removal but also increases the risk of cleaving other acid-sensitive groups, such as Boc, or prematurely cleaving the peptide from highly acid-labile resins like 2-chlorotrityl chloride resin. beilstein-journals.org

Solvents: The choice of solvent system plays a major role. Dichloromethane (DCM) is the most common solvent. However, the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can significantly enhance deprotection rates even with very low acid concentrations or in non-acidic conditions. researchgate.netresearchgate.net For example, successive treatments with 30% HFIP in DCM provide a mild and effective method for Mtt removal. researchgate.netresearchgate.net A cocktail of acetic acid/TFE/DCM (1:2:7) is another reported system. beilstein-journals.orgug.edu.pl

Temperature: Most deprotection reactions are carried out at room temperature. chapman.edu Lowering the temperature can decrease the reaction rate, which could potentially be used to enhance selectivity, though this is not a commonly cited strategy for Mtt removal.

Scavengers: The addition of scavengers, such as triisopropylsilane (TIS), is highly recommended. While not directly influencing the rate of Mtt cleavage, they are essential for selectivity by trapping the released Mtt carbocation and preventing side reactions. researchgate.net

| Reagent Cocktail | Target Group | Efficacy/Selectivity Notes | Reference |

| 1-2% TFA / 1-5% TIS in DCM | Mtt | Standard condition; TIS scavenges Mtt cation. | researchgate.netnih.gov |

| 30% HFIP in DCM | Mtt | Mild, non-acidic alternative to TFA. | researchgate.netresearchgate.net |

| AcOH/TFE/DCM (1:2:7) | Mtt | Effective, but may cause some premature resin cleavage. | beilstein-journals.orgug.edu.pl |

| 2% Hydrazine in DMF | Dmab | Orthogonal to Mtt; used for removing Dmab esters. |

A table summarizing common reagent cocktails for Mtt deprotection and related orthogonal groups.

Investigation of By-Product Formation During Mtt Deprotection and Their Mitigation

The primary event during Mtt deprotection is the acid-catalyzed cleavage of the ether or amine linkage, releasing the Mtt carbocation. thermofisher.com This highly reactive electrophile is the source of several potential by-products.

Alkylation of Nucleophilic Residues: The Mtt cation can react with electron-rich side chains of amino acids within the peptide sequence, particularly tryptophan, methionine, and cysteine. peptide.com This results in the formation of undesired peptide adducts, reducing the yield of the target peptide.

Premature Cleavage of Other Protecting Groups: If the deprotection conditions are too harsh or prolonged, other acid-labile protecting groups such as Boc (used on Lys, His, or Trp) or tBu ethers/esters (used on Ser, Thr, Asp, Glu) can be partially or fully cleaved. researchgate.net

Mitigation Strategies: The most effective strategy to prevent by-product formation from the Mtt cation is the inclusion of a scavenger in the deprotection cocktail. researchgate.net Triisopropylsilane (TIS) is the most common choice, effectively quenching the carbocation through reductive quenching. nih.gov Using the mildest possible conditions (e.g., minimal TFA concentration, use of HFIP-based systems) and shortest necessary reaction time helps maintain the integrity of other protecting groups and the resin linkage. researchgate.netresearchgate.net

Spectroscopic Monitoring of Mtt Cleavage on Solid Support (e.g., UV-Vis monitoring of chromophoric Mtt byproducts)

The Mtt carbocation released during cleavage is a strong chromophore, exhibiting a characteristic deep yellow or orange color. thermofisher.com This property allows for simple visual and quantitative monitoring of the deprotection reaction.

When the acidic cleavage reagent is added to the peptidyl-resin, the appearance of this color in the solution is a qualitative indicator that the Mtt group is being removed. thermofisher.compeptide.com This can be quantified using UV-Vis spectroscopy by monitoring the absorbance of the cleavage filtrate at the appropriate wavelength. chempep.comuzh.ch The absorbance of the Mtt cation has been reported at 470 nm. researchgate.net

This technique is particularly useful in automated or flow-based peptide synthesis, where an in-line UV-Vis detector can track the release of the Mtt cation in real-time, allowing for the precise determination of the reaction's endpoint. uzh.ch This ensures complete deprotection while minimizing the peptide's exposure to acidic conditions, thereby reducing by-product formation. uzh.ch

A potential limitation of this monitoring method arises when other chromophoric species are generated concurrently. For example, if Trt groups are also partially cleaved from other residues or from the resin linker, the resulting Trt cation also absorbs in the visible spectrum. researchgate.net The absorbance of the Mtt cation is only about twice that of the Trt cation, which can make it difficult to distinguish between the two and accurately determine the endpoint of Mtt deprotection, especially when Mtt levels become low and Trt cleavage becomes relatively significant. researchgate.net

Future Directions and Emerging Research in Glutamine Protection

Development of Novel Protecting Groups for Glutamine Side Chain

The quest for ideal protecting groups is a continuous effort in peptide chemistry, driven by the need for enhanced orthogonality, milder deprotection conditions, and reduced side reactions. While the trityl (Trt) and Mtt groups are widely used, research is active in developing alternatives with improved properties.

One area of investigation involves modifications of the trityl group itself. For instance, the 4,4'-dimethoxy-4''-methyltrityl (Dmt) group has been evaluated for the protection of asparagine and glutamine side chains. ru.nl The goal of such modifications is to fine-tune the lability of the protecting group, allowing for more selective removal under specific acidic conditions. ru.nl

Beyond trityl-based protectors, xanthenyl-derived groups have shown promise. Novel Nω-xanthenyl-protecting groups, such as 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan), have been developed for asparagine and glutamine. nih.gov These groups can be removed concurrently with the peptide's cleavage from the resin using trifluoroacetic acid (TFA), and studies have indicated that they can lead to purer peptide products compared to those synthesized with traditional protectors like Nω-2,4,6-trimethoxybenzyl (Tmob) or Trt. nih.gov

Another innovative approach is the use of photolabile protecting groups. Researchers have developed a 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) based photolabile protecting group. mdpi.com This group demonstrates high tolerance to the standard conditions of Fmoc-SPPS (20% piperidine in DMF and pure TFA) and can be selectively removed by light, offering a third dimension of orthogonality in complex syntheses, such as the preparation of cyclic peptides. mdpi.com

The development of these novel protecting groups aims to provide peptide chemists with a broader toolkit, enabling the synthesis of increasingly complex and sensitive peptide structures with higher purity and yield.

Optimization of Deprotection Protocols for Enhanced Efficiency and Reduced Side Reactions

The selective removal of the Mtt group from the glutamine side chain is a critical step that requires carefully optimized conditions to avoid premature cleavage of other acid-labile protecting groups or the peptide from the resin. nih.gov Standard protocols often utilize dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.govresearchgate.net However, achieving high efficiency while minimizing side reactions remains an area of active research.

One of the primary challenges is the narrow window between the conditions required for Mtt removal and those that affect other protecting groups like tert-butyl (tBu) or even the linkage to the solid support, especially with highly acid-sensitive resins like 2-chlorotrityl chloride resin. nih.govpeptide.com Research has shown that even with 1% TFA in DCM, some cleavage of the peptide from the resin can occur. nih.gov

To address this, alternative deprotection cocktails are being explored. A mixture of acetic acid, trifluoroethanol (TFE), and DCM has been investigated as a milder alternative to TFA for Mtt removal. nih.govresearchgate.net Another approach involves the use of hexafluoroisopropanol (HFIP) in DCM, which has been shown to be effective for Mtt deprotection under relatively mild conditions. researchgate.netresearchgate.net

The following table summarizes various deprotection conditions that have been explored for Mtt and related trityl-type protecting groups:

| Deprotection Reagent/Cocktail | Concentration/Ratio | Target Protecting Group(s) | Key Findings & Observations |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1% | Mtt, Mmt | Commonly used, but can lead to partial cleavage from acid-sensitive resins. nih.govresearchgate.net |

| Acetic Acid/Trifluoroethanol (TFE)/DCM | 1:2:7 | Mtt, Mmt | A milder alternative to TFA-based cocktails. nih.govresearchgate.net |

| Hexafluoroisopropanol (HFIP) in DCM | 30% | Mtt | Effective for selective deprotection. researchgate.netresearchgate.net |

| Perfluoro-tert-butanol in DCM | 30% | Mtt | Another fluorinated alcohol-based system for Mtt removal. researchgate.netresearchgate.net |

The optimization of these protocols is crucial for minimizing side reactions such as the reattachment of the cleaved Mtt cation to other nucleophilic residues in the peptide chain, a problem that is often mitigated by the addition of scavenger reagents like triisopropylsilane (TIS). researchgate.netsigmaaldrich.com

Green Chemistry Approaches in Peptide Synthesis Utilizing Selective Protecting Groups

The environmental impact of chemical synthesis is a growing concern, and the field of peptide synthesis is no exception. Traditional solid-phase peptide synthesis (SPPS) relies heavily on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). acs.orgrsc.org Consequently, a significant research effort is directed towards developing "greener" SPPS protocols.

A major focus of green SPPS is the replacement of conventional solvents with more environmentally benign alternatives. rsc.org Solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being investigated as replacements for DMF and DCM in various steps of the SPPS cycle, including coupling, washing, and Fmoc deprotection. acs.org Propylene carbonate has also been identified as a promising green polar aprotic solvent for both solution- and solid-phase peptide synthesis. researchgate.net

The development of more sustainable deprotection methods also contributes to greener synthesis. For example, moving away from TFA-heavy cleavage cocktails towards milder, more selective deprotection strategies for groups like Mtt reduces the use of this corrosive and environmentally persistent acid. rsc.org The ideal scenario is the development of protecting groups that can be removed in these greener solvent systems with high efficiency.

Furthermore, the principles of green chemistry encourage the design of processes that are more atom-economical and generate less waste. The strategic use of orthogonal protecting groups, including Mtt for glutamine, allows for the synthesis of complex molecules in a more convergent and efficient manner, which aligns with the goals of green chemistry. rsc.org

Potential for Expanding Applications of Fmoc-Gln(Mtt)-OH in Functional Biomolecule Synthesis

The unique properties of this compound, particularly the orthogonality of the Mtt group, open up a wide range of possibilities for the synthesis of complex and functional biomolecules beyond linear peptides. vulcanchem.com The ability to selectively deprotect the glutamine side chain while the peptide remains anchored to the solid support is a key enabling feature for these advanced applications. peptide.com

Branched and Cyclic Peptides: this compound is instrumental in the synthesis of branched peptides where a second peptide chain is built upon the deprotected glutamine side chain. Similarly, it facilitates the on-resin cyclization of peptides through the glutamine side chain, either with the N-terminus or another side chain, to create conformationally constrained structures. chapman.edu

Peptide-Drug Conjugates and Labeled Peptides: The selective deprotection of the Gln(Mtt) side chain provides a specific handle for the attachment of other molecules, such as cytotoxic drugs, imaging agents (e.g., fluorescent dyes), or chelating agents for radiometals. nih.gov This is a powerful strategy for creating targeted therapeutics and diagnostic tools.

Synthesis of Post-Translationally Modified Peptides: The mild deprotection conditions for the Mtt group are compatible with many sensitive post-translational modifications (PTMs). nih.gov This allows for the incorporation of Gln(Mtt) into a peptide chain that may also contain, for example, phosphorylated or glycosylated residues, without compromising the integrity of these modifications during the selective deprotection of the glutamine side chain.

Functional Biomaterials: Peptides synthesized with this compound can serve as building blocks for functional biomaterials. The deprotected glutamine side chain can be used as a point of attachment for cross-linking peptides into hydrogels or for conjugating peptides to surfaces to create bioactive materials for tissue engineering or biosensor applications.

The versatility of this compound and the ongoing development of related protecting group strategies are set to expand the horizons of peptide science, enabling the creation of novel biomolecules with tailored functions for a wide array of applications in medicine, biotechnology, and materials science.

Q & A

Basic: What is the role of the Mtt protecting group in Fmoc-Gln(Mtt)-OH during solid-phase peptide synthesis (SPPS)?

The Mtt (methyltrityl) group shields the side-chain amide of glutamine during SPPS to prevent undesired side reactions, such as dehydration or racemization during activation and coupling. Unlike the trityl (Trt) group, Mtt is more acid-labile, enabling selective deprotection under milder acidic conditions (e.g., 1% trifluoroacetic acid [TFA] in dichloromethane [DCM]). This allows orthogonal protection strategies when synthesizing peptides with acid-sensitive residues or modifications .

Basic: How should this compound be handled to ensure optimal coupling efficiency in SPPS?

- Activation : Use carbodiimide-based reagents (e.g., HATU or HOBt) with a tertiary base (e.g., DIEA) in DMF. Pre-activate the amino acid for 1–2 minutes before coupling.

- Coupling Time : Extend coupling times to 30–60 minutes due to steric hindrance from the Mtt group.

- Monitoring : Perform Kaiser/ninhydrin tests to confirm complete coupling.

- Solubility : this compound exhibits superior solubility in DMF compared to unprotected glutamine derivatives, facilitating homogeneous reaction conditions .

Advanced: How can researchers prevent side reactions during the deprotection of the Mtt group in this compound?

- Controlled Acidity : Use 1% TFA in DCM for 20–30 minutes to avoid over-exposure, which may destabilize other acid-labile protecting groups (e.g., Boc or Alloc).

- Sequential Deprotection : Remove the Mtt group after Fmoc cleavage (using 20% piperidine in DMF) to prevent premature side-chain deprotection.

- Validation : Analyze intermediates via LC-MS to confirm selective removal of Mtt without peptide backbone degradation .

Advanced: What analytical methods validate the stability of this compound under prolonged storage?

- HPLC Analysis : Monitor purity using reversed-phase HPLC (C18 column, 220 nm UV detection) with a gradient of acetonitrile/water (+0.1% TFA).

- Storage Conditions : Store at -20°C under inert gas (argon/nitrogen) to minimize oxidation and hydrolysis.

- Stability Studies : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict long-term stability. Peptide-bound Mtt groups are typically stable for >6 months under recommended storage .

Basic: Why is this compound preferred over non-protected glutamine derivatives in peptide synthesis?

Unprotected glutamine residues are prone to side-chain cyclization (forming pyroglutamate) during activation, reducing coupling efficiency. The Mtt group:

- Prevents dehydration and racemization during carbodiimide-mediated coupling.

- Enables selective deprotection without affecting Fmoc or other acid-stable groups.

- Enhances solubility in polar solvents (e.g., DMF), critical for long or hydrophobic peptide sequences .

Advanced: How to optimize orthogonal protection strategies using this compound alongside other acid-labile groups?

- Hierarchical Deprotection : Remove Mtt first (1% TFA/DCM), followed by stronger acids (e.g., 95% TFA for Trt or t-Bu groups).

- Compatibility Testing : Validate compatibility with photolabile (e.g., NVOC) or enzymatically cleavable groups (e.g., levulinoyl).

- Case Study : In synthesizing glycopeptides, Mtt deprotection preserves glycosidic bonds that degrade under standard TFA conditions .

Basic: What precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.

- Ventilation : Use a fume hood during weighing and coupling to minimize inhalation of fine particles.

- Waste Disposal : Treat waste with 5% acetic acid in water to neutralize residual TFA before disposal .

Advanced: How does the Mtt group influence the kinetics of Fmoc deprotection in SPPS?

- Steric Effects : The bulky Mtt group slightly slows Fmoc cleavage by piperidine due to steric hindrance. Extend deprotection time to 5–10 minutes.

- Validation : Monitor UV absorbance at 301 nm (characteristic of dibenzofulvene-piperidine adduct) to confirm complete Fmoc removal.

- Mitigation : Increase piperidine concentration to 30% in DMF for challenging sequences .

Basic: What solvents are compatible with this compound in SPPS?

- Primary Solvent : DMF (high purity, <50 ppm water content).

- Alternatives : NMP (N-methylpyrrolidone) for heat-sensitive reactions.

- Avoid : Dichloromethane (DCM) or THF, which may precipitate the protected amino acid .

Advanced: How to troubleshoot low yields when incorporating this compound into long (>30 aa) peptides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |